molecular formula C18H18BrN3O2S2 B11513356 2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(2-Bromophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11513356
M. Wt: 452.4 g/mol
InChI Key: KZRXPYXEWABASO-UHFFFAOYSA-N
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Description

2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents including a bromophenyl group, a formamido group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the various substituents through a series of reactions such as halogenation, formylation, and amide formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Aromatics: From nucleophilic aromatic substitution.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-N,N-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide group instead of the benzothiophene core.

    2-[(2-BROMOPHENYL)FORMAMIDO]-4-METHANESULFONYLBUTANOIC ACID: Contains a methanesulfonylbutanoic acid group instead of the benzothiophene core.

Uniqueness

The uniqueness of 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and the benzothiophene core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H18BrN3O2S2

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(2-bromobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18BrN3O2S2/c1-9-6-7-11-13(8-9)26-17(14(11)15(20)23)22-18(25)21-16(24)10-4-2-3-5-12(10)19/h2-5,9H,6-8H2,1H3,(H2,20,23)(H2,21,22,24,25)

InChI Key

KZRXPYXEWABASO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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